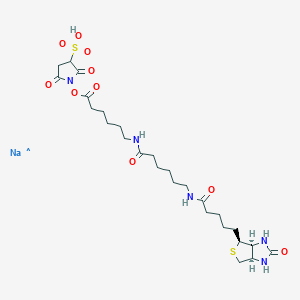
Sulfo-nhs-LC-LC-biotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfo-NHS-LC-LC-Biotin is a water-soluble biotinylation reagent used for labeling antibodies, proteins, and other molecules that contain primary amines . It is uniquely water-soluble and membrane impermeable, making it suitable for specific labeling of cell surface proteins .
Synthesis Analysis
Sulfo-NHS-LC-LC-Biotin works by reacting with the primary amines of proteins to form stable amide bonds . This results in the biotinylation of the protein, which allows for the detection and isolation of the protein using streptavidin or avidin conjugated to a detection system .Molecular Structure Analysis
Sulfo-NHS-LC-LC-Biotin contains a negatively charged sulfonate group on the NHS ring structure, which creates sufficient polarity within the molecule and allows it to be directly added into aqueous reactions without prior dissolution of organic solvents .Chemical Reactions Analysis
Sulfo-NHS-LC-LC-Biotin reacts with primary amines (-NH2), such as the side-chain of lysines (K) or the amino-termini of polypeptides . The reaction forms stable amide bonds, resulting in the biotinylation of the protein .Aplicaciones Científicas De Investigación
Solvent Residue Accessibility and Protein Topology : Gabant et al. (2008) utilized Sulfo-NHS-LC-LC-biotin in a study assessing solvent residue accessibility. They employed this reagent along with two others to evaluate amino acid accessibility in proteins, particularly in the THUMPalpha protein and TrmG10 methyltransferase from Pyrococcus abyssi. This method is valuable for obtaining topological information on challenging proteins (Gabant, Augier, & Armengaud, 2008).
Detectability in LC-MS/MS : Nierves and Lange (2021) discussed the use of Sulfo-NHS-LC-LC-biotin in the context of biotinylation and detection of peptides in liquid chromatography-mass spectrometry (LC-MS/MS). Their study addressed the impact of biotinylation on chromatographic and ionization behavior, as well as peptide detection (Nierves & Lange, 2021).
Exosome Protein Analysis in Cancer Research : Sarracino et al. (2019) used Sulfo-NHS-LC-LC-biotin in the study of exosomes in plasma for protein-based cancer biomarkers. They employed this reagent for labeling and quantitative analysis of surface membrane proteins on exosomes isolated from human plasma samples (Sarracino, Xie, Martel, Luan, & Rosenblatt, 2019).
Blood-retina Barrier Permeability Studies : Wan, Ogawa, and Okajima (2018) utilized Sulfo-NHS-LC-LC-biotin in a study to evaluate retinal vascular permeability in mice. This study demonstrated the effectiveness of this reagent in investigating the integrity of the blood-retina barrier (Wan, Ogawa, & Okajima, 2018).
Intravascular Drug Delivery Systems : Hoya, Guterman, Miskolczi, and Hopkins (2001) explored the use of Sulfo-NHS-LC-LC-biotin in developing a novel intravascular drug delivery system. They demonstrated that drugs could be anchored to biotinylated vasculature through avidin without being washed away by blood flow (Hoya, Guterman, Miskolczi, & Hopkins, 2001).
Mecanismo De Acción
The mechanism of action of Sulfo-NHS-LC-LC-Biotin involves the reaction of the compound with primary amines of proteins to form stable amide bonds . This results in the biotinylation of the protein, allowing for its detection and isolation using streptavidin or avidin conjugated to a detection system .
Safety and Hazards
Propiedades
InChI |
InChI=1S/C26H41N5O10S2.Na/c32-20(27-14-8-2-4-12-23(35)41-31-22(34)15-19(25(31)36)43(38,39)40)10-3-1-7-13-28-21(33)11-6-5-9-18-24-17(16-42-18)29-26(37)30-24;/h17-19,24H,1-16H2,(H,27,32)(H,28,33)(H2,29,30,37)(H,38,39,40);/t17-,18-,19?,24-;/m0./s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNPTJCDHAXLGI-BJPAGVOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)NC(=O)N2.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N5NaO10S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfo-nhs-LC-LC-biotin | |
CAS RN |
194041-66-2 |
Source


|
| Record name | Sulfo-NHS-LC-LC-Biotin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194041-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


